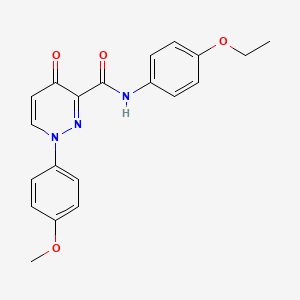
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyformanilide , is a chemical compound with the molecular formula C17H16N2O3. It features an intriguing structure combining a pyridazine ring, amide functionality, and aromatic substituents . The compound’s synthesis and applications have attracted scientific interest.
Preparation Methods
Synthetic Routes:
The synthetic routes for N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involve cyclization reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with ethyl 4-oxo-4-phenylbutanoate, followed by hydrolysis to yield the target compound .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially yielding new functional groups.
Reduction: Reduction processes may modify the carbonyl group or other functionalities.
Substitution: Substituent modifications can occur at the phenyl rings. Common reagents include hydrazine derivatives, acid chlorides, and reducing agents.
Major products from these reactions depend on reaction conditions and substituents. Further research is needed to explore specific outcomes.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide finds applications in:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe in biological assays.
Organic Synthesis: Serves as an intermediate for other compounds .
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways. Further studies are necessary to elucidate these details.
Comparison with Similar Compounds
While N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is distinctive, it shares similarities with related compounds:
4-Methoxyformanilide: A structurally related compound with a methoxy group at the para position of the phenyl ring .
Cyclopropyl 4-methoxyphenyl ketone: Another compound featuring a 4-methoxyphenyl moiety .
4-Methoxyphenylacetic acid: A monocarboxylic acid with a 4-methoxy substituent .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-17-8-4-14(5-9-17)21-20(25)19-18(24)12-13-23(22-19)15-6-10-16(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,21,25) |
InChI Key |
GRPRAHWDXCAPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11386175.png)
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11386181.png)

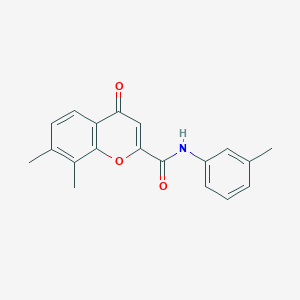
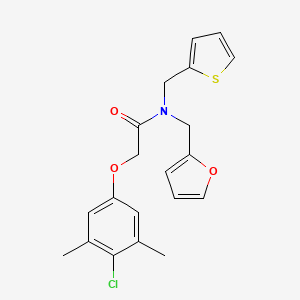
![3-ethyl-N,6-bis(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386211.png)
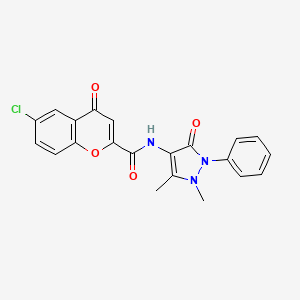

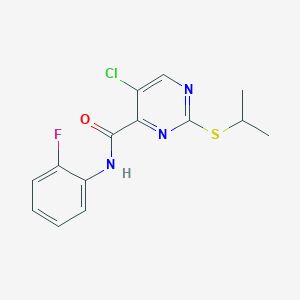
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386250.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386261.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11386262.png)
![1-(3-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386269.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11386275.png)
